molecular formula C9H10BrNO B1374961 2-Bromo-3-cyclopropylmethoxy-pyridine CAS No. 910606-11-0

2-Bromo-3-cyclopropylmethoxy-pyridine

Cat. No. B1374961
CAS RN: 910606-11-0
M. Wt: 228.09 g/mol
InChI Key: FFVJETWNRRHOSV-UHFFFAOYSA-N
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Description

“2-Bromo-3-cyclopropylmethoxy-pyridine” is a chemical compound with the molecular formula C9H10BrNO . It is used in the preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3-cyclopropylmethoxy-pyridine” can be represented by the InChI code: 1S/C9H10BrNO/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2 .


Physical And Chemical Properties Analysis

“2-Bromo-3-cyclopropylmethoxy-pyridine” is a liquid at room temperature . It has a molecular weight of 228.09 g/mol .

Scientific Research Applications

Synthesis and Biological Evaluation of Acyclic Pyridine C-Nucleosides

This study involves the synthesis of 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine and its evaluation against a series of tumor-cell lines and a variety of viruses. It was found to have no marked biological activity. This research indicates the exploration of bromo-substituted pyridine compounds in anticancer and antiviral domains (J. V. Hemel et al., 1994).

Antibacterial Activity of 4-Pyrrolidin-3-cyanopyridine Derivatives

The study discusses the synthesis of new cyanopyridine derivatives, including 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. The derivatives were evaluated for their antimicrobial activity against various bacteria, with some showing significant inhibitory effects (A. Bogdanowicz et al., 2013).

Luminescent Properties of Palladium and Iridium Pyridine Complexes

This research explores cyclopalladated and cyclometalated complexes involving 2-(4-bromophenyl)pyridine. The study highlights their luminescent properties and application in oxidation/Suzuki coupling reactions, showcasing the potential of bromo-substituted pyridine in advanced material science (Chen Xu et al., 2014).

Synthesis of Pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine for Alkaloid Variolin B

This study involves the synthesis of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivatives starting from 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine. The research contributes to the synthesis of natural alkaloid variolin B, highlighting the significance of bromo-substituted pyridines in synthesizing complex natural products (A. Baeza et al., 2010).

Spectroscopic Studies of 5-Bromo-2-(trifluoromethyl)pyridine

The study focuses on the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, using techniques like FT-IR, NMR, and density functional theory (DFT). It also investigates its non-linear optical properties and antimicrobial activities, indicating its potential in material science and microbiology (H. Vural & M. Kara, 2017).

Safety and Hazards

The safety information for “2-Bromo-3-cyclopropylmethoxy-pyridine” indicates that it is a hazardous substance. The hazard statements include H302, H312, H315, H319, H332, H335, which correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-3-(cyclopropylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVJETWNRRHOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(cyclopropylmethoxy)pyridine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-bromo-pyridin-3-ol Compound 1a (6.4 g, 36.8 mmol) was dissolved into DMF (100 mL), then bromomethyl-cyclopropane Compound 1b (5.0 g, 37 mmol) and K2CO3 (7.5 g, 54.3 mmol) were added. The mixture was stirred and heated at 80° C. for 2 hrs. Excess DMF was removed on a rotary evaporator. The brown residue was mixed with Et2O (150 mL), then washed with H2O and dried over Na2SO4. The solvent was evaporated from the dry solution to provide 2-bromo-3-cyclopropylmethoxy-pyridine Compound 1c (7.04 g, yield 84%).
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Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-3-pyridinol (500 mg, 2.83 mmol;) in dimethylformamide (3 mL) is added at 0° C. 60% sodium hydride in mineral oil (169.81 mg, 4.25 mmol). The mixture is stirred at that temperature for 15 min and bromomethylcyclopropane (329.66 μL, 3.40 mmol) is added. Then the reaction is stirred at room temperature for 1 h and quenched with water and extracted with ethyl acetate. The organic layer is separated, washed with brine, dried over magnesium sulfate and the solvent evaporated in vacuo. The crude is passed through a short silica gel plug and the compound was eluted with dichloromethane to yield 23% of the title compound. MS (m/z): 228 (M+1), 230 (M+3).
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23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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